4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide
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Overview
Description
4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of butanehydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methoxyphenyl)acetate: Similar in structure but with different functional groups and properties.
2-(4-[(E)-(4-methoxyphenyl)methylidene]amino)phenylethanol: Another compound with a similar core structure but different substituents.
Uniqueness
4-(4-methoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-6-8-17(9-7-15)14-20-21-19(22)5-3-4-16-10-12-18(23-2)13-11-16/h6-14H,3-5H2,1-2H3,(H,21,22)/b20-14+ |
InChI Key |
BCRRNWMYLSCJLM-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCCC2=CC=C(C=C2)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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